

Spectroscopic Profile of 6-methoxyquinolin-2(1H)-one: A Technical Guide

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Compound of Interest

Compound Name: 6-methoxyquinolin-2(1H)-one

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This guide provides a comprehensive overview of the spectroscopic data for **6-methoxyquinolin-2(1H)-one**, a significant heterocyclic scaffold in medicinal chemistry. The information is intended for researchers, scientists, and professionals in drug development, offering detailed spectral data, experimental protocols, and a workflow for spectroscopic analysis.

Spectroscopic Data

The following tables summarize the key spectroscopic data for **6-methoxyquinolin-2(1H)-one**, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Table 1: ¹H NMR Data for 6-methoxyquinolin-2(1H)-one

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
Data not available in search results			

Table 2: ¹³C NMR Data for 6-methoxyquinolin-2(1H)-one

Chemical Shift (δ) ppm	Assignment
Data not available in search results	

Table 3: IR Absorption Data for 6-methoxyquinolin-2(1H)-one

Wavenumber (cm ⁻¹)	Assignment
Data not available in search results	

Table 4: Mass Spectrometry Data for 6-methoxyquinolin-2(1H)-one

m/z	Assignment
Data not available in search results	

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for organic compounds like **6-methoxyquinolin-2(1H)-one**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of the purified **6-methoxyquinolin-2(1H)-one** in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should dissolve the compound without reacting with it.
- **Internal Standard:** Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm.
- **Sample Filtration:** Filter the solution into a clean NMR tube to a height of about 4-5 cm to remove any particulate matter.
- **Data Acquisition:** Place the NMR tube into the spectrometer. Acquire ¹H and ¹³C NMR spectra. For a more detailed structural elucidation, 2D NMR experiments like COSY, HSQC, and HMBC can be performed.

Infrared (IR) Spectroscopy

A common method for solid samples is the thin solid film technique[1][2].

- Sample Preparation: Dissolve a small amount (approx. 50 mg) of **6-methoxyquinolin-2(1H)-one** in a few drops of a volatile solvent like methylene chloride or acetone[1].
- Film Formation: Place a drop of this solution onto a salt plate (e.g., KBr or NaCl). Allow the solvent to evaporate, which will leave a thin film of the compound on the plate[1].
- Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum. The intensity of the peaks can be adjusted by adding more solution for weaker signals or diluting the initial solution for overly strong signals[1].
- Cleaning: After analysis, clean the salt plates thoroughly with a suitable solvent (e.g., acetone) and return them to a desiccator to prevent damage from moisture[1].

Alternatively, the KBr pellet method can be used:

- Grinding: Grind 1-2 mg of the solid sample with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle[3].
- Pellet Pressing: Place the mixture into a pellet die and apply pressure with a hydraulic press to form a transparent pellet[3].
- Analysis: Place the KBr pellet in the sample holder of the FTIR instrument for analysis[3].

Mass Spectrometry (MS)

The following is a general procedure for Electrospray Ionization (ESI) Mass Spectrometry, a common technique for heterocyclic compounds.

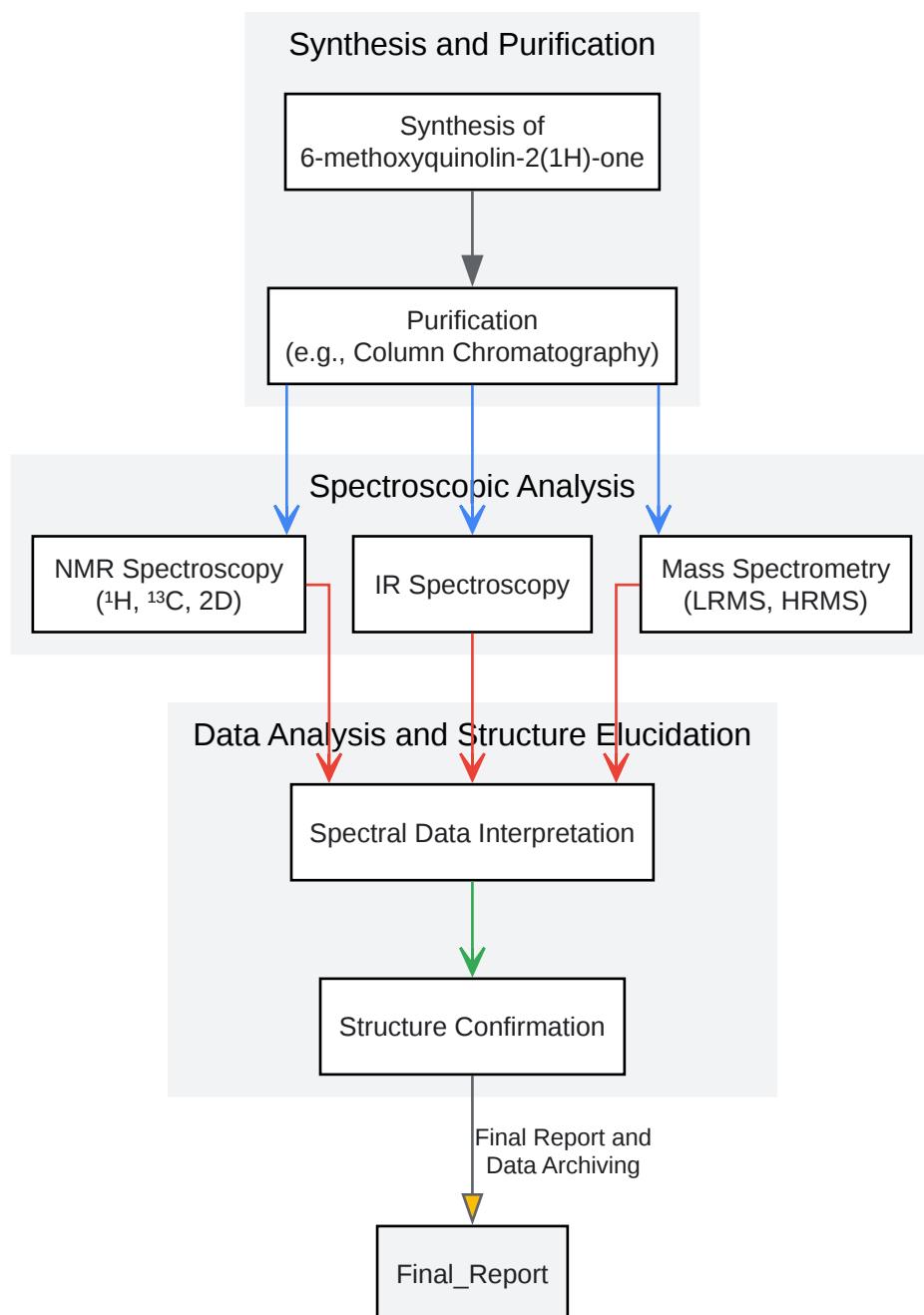
- Sample Preparation: Prepare a dilute solution of **6-methoxyquinolin-2(1H)-one** in a suitable volatile solvent such as methanol, acetonitrile, or a mixture of these with water. The concentration should be in the range of 1-10 µg/mL.
- Instrumentation: Use an HPLC system coupled to a mass spectrometer with an ESI source[4].
- Data Acquisition: Introduce the sample solution into the ESI source. The instrument will generate charged molecules or molecular fragments, which are then separated based on their mass-to-charge ratio (m/z)[4]. The data is typically acquired in positive ion mode for

compounds like quinolinones. For high-resolution mass spectrometry (HRMS), an Orbitrap or TOF analyzer can be used to determine the exact mass and elemental composition.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized organic compound.

Workflow for Spectroscopic Analysis of 6-methoxyquinolin-2(1H)-one



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Caption: Workflow for the synthesis, purification, and spectroscopic characterization of **6-methoxyquinolin-2(1H)-one**.

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